Physicochemical Profiling and Characterization of L-Valylglycyl-L-alanyl-L-alanine (VGAA)
Physicochemical Profiling and Characterization of L-Valylglycyl-L-alanyl-L-alanine (VGAA)
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I approach the characterization of short aliphatic peptides not merely as a sequence of amino acids, but as a dynamic physicochemical system. L-Valylglycyl-L-alanyl-L-alanine (VGAA) is a canonical tetrapeptide model[1]. In drug development and structural biology, short aliphatic sequences like VGAA are frequently deployed as biologically inert, non-hydroxy structural replacements in mutational assays[2], flexible linkers in bioconjugation, and baseline models for studying primitive peptide bond formation[3].
This whitepaper systematically deconstructs the physicochemical properties of VGAA, providing field-proven, self-validating methodologies for its synthesis, purification, and analytical validation.
Physicochemical Architecture
VGAA is composed of three distinct aliphatic amino acids (Valine, Alanine) and one achiral, highly flexible spacer (Glycine).
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Valine (N-terminus): Imparts significant steric bulk and hydrophobicity due to its isopropyl side chain.
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Glycine: Lacks a side chain, providing a high degree of conformational flexibility, often acting as a hinge that disrupts rigid secondary structures.
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Alanine (C-terminal doublet): Provides moderate hydrophobicity. While poly-alanine sequences have a high propensity for alpha-helical structures, in a tetrapeptide format, this doublet stabilizes extended or transient beta-turn conformations.
Data Presentation: Core Properties
The following table summarizes the quantitative physicochemical metrics of the VGAA tetrapeptide, grounded in fundamental peptide chemistry.
| Property | Value / Description | Rationale / Causality |
| Sequence | Val-Gly-Ala-Ala (VGAA) | N-terminal Valine to C-terminal Alanine. |
| Chemical Formula | C₁₃H₂₄N₄O₅ | Derived from residue sum minus 3 H₂O molecules (condensation). |
| Molecular Weight | 316.35 g/mol | Confirmed via ESI-MS[M+H]⁺ at m/z 317.35. |
| CAS Number | 798541-25-0 | Standard chemical registry identifier[1]. |
| Isoelectric Point (pI) | ~5.95 | Balanced by N-terminal amine (pKa ~9.6) and C-terminal carboxyl (pKa ~2.3). |
| Net Charge (pH 7.4) | 0 (Zwitterionic) | The peptide is electrically neutral in standard physiological buffers. |
| UV Absorbance Max | 214 nm | Lacks aromatic residues; relies strictly on amide bond π → π* transitions. |
Causality in Solid-Phase Peptide Synthesis (SPPS)
To synthesize VGAA with >95% purity, standard Fmoc-SPPS is the method of choice. As an application scientist, I strictly prioritize Fmoc chemistry over Boc because it relies on an orthogonal protecting group strategy . Base-labile Fmoc groups are used for N-alpha deprotection, while acid-labile linkers are reserved for final resin cleavage. This prevents the cumulative acid-catalyzed degradation of the peptide backbone, ensuring a self-validating, high-yield synthesis.
Caption: Step-by-step Fmoc-SPPS workflow for VGAA, highlighting the orthogonal base-deprotection.
Experimental Protocol 1: Step-by-Step SPPS of VGAA
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Resin Swelling: Swell 0.1 mmol of Fmoc-Ala-Wang resin in Dichloromethane (DCM) for 30 minutes.
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Causality: Swelling expands the polymer matrix, ensuring maximum solvent accessibility to reactive sites.
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Deprotection: Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes.
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Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc fluorene ring, initiating beta-elimination to expose the primary amine without prematurely cleaving the peptide from the resin.
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Activation and Coupling: Dissolve 0.4 mmol (4 eq) of the subsequent amino acid (Fmoc-Ala-OH, then Fmoc-Gly-OH, then Fmoc-Val-OH) with 0.4 mmol HBTU and 0.8 mmol DIPEA in DMF. Add to the resin and agitate for 45 minutes.
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Causality: HBTU converts the carboxylic acid into a highly reactive OBt ester. DIPEA acts as a non-nucleophilic base to drive the reaction forward without causing racemization at the alpha-carbon.
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Washing: Wash thoroughly with DMF and DCM between each step to remove unreacted reagents, preventing the formation of deletion sequences.
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Cleavage: Treat the final peptide-resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.
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Causality: TFA cleaves the ester bond anchoring the peptide to the Wang resin. TIPS and water act as scavengers to quench reactive carbocations. While VGAA lacks reactive side chains (like Cys or Trp) prone to alkylation, using scavengers remains a standard self-validating safeguard to ensure absolute purity.
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Precipitation: Concentrate the cleavage mixture under a nitrogen stream and precipitate the crude peptide in cold diethyl ether. Centrifuge and dry under a vacuum.
Analytical Validation Workflows (Quality Control)
Because VGAA lacks UV-active aromatic side chains (such as Tryptophan, Tyrosine, or Phenylalanine), detection parameters must be strictly controlled and orthogonal validation (LC combined with MS) is mandatory[4].
Caption: Integrated RP-HPLC and ESI-MS workflow for the isolation and mass validation of VGAA.
Experimental Protocol 2: RP-HPLC and ESI-MS Quality Control
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Sample Preparation: Dissolve the crude VGAA in 5% Acetonitrile (ACN) / 95% LC-MS grade water containing 0.1% TFA.
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Chromatography (RP-HPLC): Inject the sample onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Run a linear gradient from 5% to 40% ACN over 20 minutes[4].
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Causality: The C18 stationary phase interacts with the hydrophobic isopropyl and methyl groups of Valine and Alanine. The 0.1% TFA acts as an ion-pairing agent, protonating the N-terminus and carboxylates to ensure the peptide remains in a single ionization state, thereby preventing peak tailing and improving resolution.
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Detection: Monitor absorbance strictly at 214 nm.
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Causality: 214 nm corresponds to the absorption maximum of the peptide (amide) bonds. Monitoring at 280 nm will yield a flatline and a false negative.
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Mass Spectrometry (ESI-MS): Direct the eluent into an Electrospray Ionization Mass Spectrometer operating in positive ion mode.
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Validation Check: Look for the theoretical [M+H]⁺ peak at m/z 317.35 and the sodium adduct [M+Na]⁺ at m/z 339.33.
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Conformational Dynamics & Biological Applications
In aqueous solutions, short peptides like VGAA do not form stable, long-range secondary structures due to the dominating entropy of the solvent. However, the Gly-Ala linkage is highly susceptible to forming transient beta-turns, making it an excellent flexible linker.
Furthermore, the Val-Gly-Ala-Ala sequence has been utilized in advanced biological studies, including mutational analyses of receptor binding sites. For instance, mutating critical serine residues to aliphatic sequences like Val-Gly-Ala-Ala in the mouse sperm receptor (mZP3) has been used to map essential combining sites for sperm binding, demonstrating the utility of VGAA as a biologically inert, non-hydroxy structural replacement[2]. Additionally, the formation of primitive peptide bonds, including Gly-Ala and Val-Gly dipeptides, provides a mechanistic model for salt-induced peptide formation under prebiotic conditions, highlighting the fundamental stability of these specific aliphatic linkages[3].
References
- EvitaChem. "L-Valylglycyl-L-alanyl-L-alanine. CAS No.: 798541-25-0.
- MDPI. "Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis." Molecules.
- PNAS. "Inactivation of the mouse sperm receptor, mZP3, by site-directed mutagenesis of individual serine residues located at the combining site for sperm.
- PubMed.
